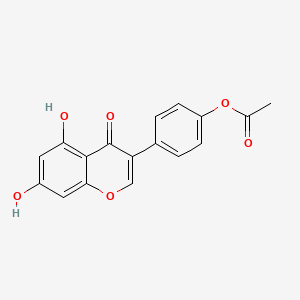![molecular formula C12H18O5 B14350379 (7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate CAS No. 91766-29-9](/img/structure/B14350379.png)
(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Oxabicyclo[410]heptane-3,3-diyl)bis(methylene) diacetate is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate typically involves the reaction of 7-oxabicyclo[4.1.0]heptane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate, which then reacts with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with the reagents used.
Análisis De Reacciones Químicas
Types of Reactions
(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate involves its interaction with molecular targets through its functional groups. The acetate groups can participate in esterification reactions, while the bicyclic structure provides rigidity and stability. The pathways involved in its action depend on the specific application and the environment in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but differs in functional groups.
1,4-Epoxycyclohexane: Another bicyclic compound with an oxygen bridge, used in different applications.
Uniqueness
(7-Oxabicyclo[410]heptane-3,3-diyl)bis(methylene) diacetate is unique due to its specific combination of a bicyclic core and acetate functional groups
Propiedades
Número CAS |
91766-29-9 |
|---|---|
Fórmula molecular |
C12H18O5 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
[3-(acetyloxymethyl)-7-oxabicyclo[4.1.0]heptan-3-yl]methyl acetate |
InChI |
InChI=1S/C12H18O5/c1-8(13)15-6-12(7-16-9(2)14)4-3-10-11(5-12)17-10/h10-11H,3-7H2,1-2H3 |
Clave InChI |
MRVJTYULMLNRAL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1(CCC2C(C1)O2)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14350298.png)
![1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole](/img/structure/B14350301.png)
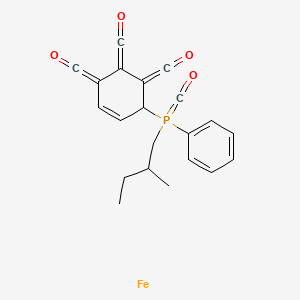

![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)



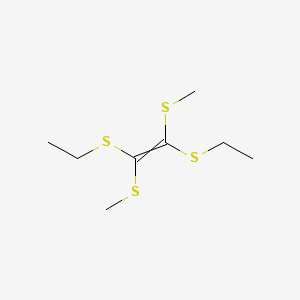

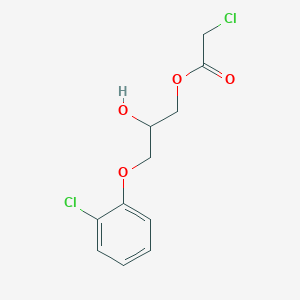
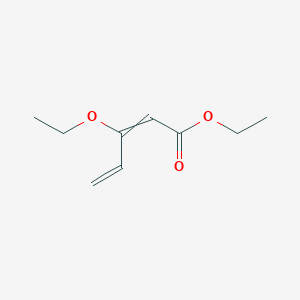
![2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B14350361.png)
